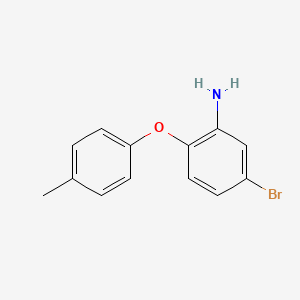

5-Bromo-2-(4-methylphenoxy)aniline

Description

Overview of Phenoxy Ether and Aniline (B41778) Motifs in Organic Chemistry

Phenoxy ethers are characterized by an ether linkage (R-O-R') where at least one of the R groups is a phenyl ring. This structural feature is not merely a linker; it introduces a degree of conformational flexibility while maintaining electronic communication between the aromatic systems. The ether bond influences the molecule's polarity, solubility, and thermal stability. Phenoxy ethers are found in the core of numerous polymers, agrochemicals, and pharmaceutical agents, valued for their chemical robustness and specific steric and electronic contributions. researchgate.net

Anilines, or aminobenzenes, are aromatic compounds featuring an amino group (-NH2) attached to a benzene (B151609) ring. sciencescholar.us This amino group is a versatile functional handle, capable of acting as a base, a nucleophile, and a directing group in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom can delocalize into the aromatic pi-system, influencing the reactivity of the ring and enabling the formation of a wide range of derivatives. sciencescholar.us Substituted anilines are fundamental building blocks in the synthesis of dyes, pharmaceuticals, and materials. sciencescholar.us

Significance of Halogenated Aromatic Systems in Molecular Design

The introduction of halogen atoms, such as bromine, onto an aromatic ring is a powerful strategy in molecular design. Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The bromine atom in 5-Bromo-2-(4-methylphenoxy)aniline is not a passive substituent. Its size and polarizability can lead to specific intermolecular interactions, such as halogen bonding, which is increasingly recognized as a crucial force in crystal engineering and drug-receptor binding. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the construction of more complex molecular architectures. nih.govbeilstein-journals.org

Contextualizing this compound within Contemporary Chemical Research

This compound (CAS Number: 55321-61-4), also known as 5-Bromo-2-(p-tolyloxy)aniline, is a substituted aromatic amine that combines the key structural features discussed above. Current time information in Minneapolis, MN, US. While extensive, detailed research dedicated solely to this compound is not widely available in peer-reviewed literature, its constituent parts suggest its primary role as a valuable intermediate in organic synthesis.

The presence of the aniline moiety allows for a range of chemical transformations, including diazotization to introduce other functional groups or acylation to form amides. The phenoxy ether provides a specific steric and electronic environment, and the bromine atom offers a prime site for cross-coupling reactions. wikipedia.org This trifecta of functional groups makes it a potentially useful building block for the synthesis of more complex molecules with applications in medicinal chemistry and materials science. For instance, similar bromo-phenoxy-aniline scaffolds are utilized as key intermediates in the development of pharmaceuticals.

| Property | Value |

| IUPAC Name | This compound |

| Alternative Name | 5-Bromo-2-(p-tolyloxy)aniline |

| CAS Number | 55321-61-4 |

| Molecular Formula | C₁₃H₁₂BrNO |

| Molecular Weight | 278.15 g/mol |

A data table providing key identifiers for this compound.

Research Gaps and Future Directions for this compound Studies

The current body of scientific literature presents a clear research gap concerning the specific properties and applications of This compound . While its potential as a synthetic intermediate is evident from its structure, there is a lack of published data on its detailed spectroscopic characterization, reactivity profiles under various conditions, and its efficacy as a precursor in the synthesis of target molecules with defined biological or material properties.

Future research could productively focus on several areas:

Synthesis and Optimization: While general methods like the Ullmann condensation or Buchwald-Hartwig amination are likely applicable for its synthesis, detailed studies to optimize reaction conditions, yields, and purity would be valuable for its broader adoption as a readily available building block. wikipedia.orgorganic-chemistry.org

Spectroscopic and Structural Analysis: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction studies would provide a definitive structural characterization and a deeper understanding of its solid-state packing and intermolecular interactions. dergipark.org.tr

Exploration of Reactivity: A systematic investigation of its reactivity at the amino group, the aromatic rings, and the carbon-bromine bond would map out its synthetic utility and potential for creating diverse molecular libraries.

Application-Oriented Synthesis: The use of This compound as a starting material for the synthesis of novel compounds with potential applications in areas like pharmaceuticals (e.g., kinase inhibitors, antibacterial agents) or organic electronics (e.g., components of organic light-emitting diodes) would be a significant step in demonstrating its practical value. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(4-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-9-2-5-11(6-3-9)16-13-7-4-10(14)8-12(13)15/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPHEKLZVLCZMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 4 Methylphenoxy Aniline

Retrosynthetic Analysis of 5-Bromo-2-(4-methylphenoxy)aniline

A retrosynthetic analysis of this compound logically disconnects the molecule at its most strategic bonds to reveal simpler, commercially available, or easily synthesizable precursors. The most apparent disconnection is at the ether linkage (C-O bond), which is a common and effective strategy for diaryl ethers.

This primary disconnection leads to two key synthons: a substituted aniline (B41778) and a substituted phenol (B47542). Specifically, this would involve a 5-bromo-2-aminophenol derivative and a 4-methylphenyl halide or a related activated species. Alternatively, one could envision a disconnection leading to a 2-bromo-5-nitroaniline (B76971) derivative and p-cresol (B1678582), followed by reduction of the nitro group to an amine. The choice of disconnection route heavily influences the subsequent forward synthesis strategy, particularly concerning the timing of the introduction of the bromo and methyl groups and the formation of the diaryl ether bond.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the C-O ether bond: This is the most common approach and can be achieved via two main pathways in the forward synthesis:

Nucleophilic aromatic substitution (SNAr) where a phenoxide attacks an activated aryl halide.

Copper-catalyzed Ullmann condensation, a classical and widely used method for diaryl ether synthesis. wikipedia.orgbeilstein-journals.org

Disconnection of C-N or C-Br bonds: While less common for the primary strategy, these disconnections can be considered for accessing the necessary precursors. For instance, the amino group could be introduced at a later stage via reduction of a nitro group, and the bromine could be installed via electrophilic aromatic substitution.

Strategies for Constructing the Diarylether Linkage in Aniline Derivatives

The formation of the diaryl ether linkage is the cornerstone of synthesizing this compound. Several methods have been developed for this transformation, with nucleophilic aromatic substitution and copper-catalyzed couplings being the most prominent.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-O bonds, particularly when the aromatic ring being attacked is activated by electron-withdrawing groups. youtube.commasterorganicchemistry.com In the context of synthesizing the target molecule, this would typically involve the reaction of a phenoxide with an aryl halide.

For the synthesis of this compound, one potential SNAr approach would involve the reaction of 4-methylphenoxide (the nucleophile) with a suitably activated 2,4-dibromoaniline (B146533) or a related derivative where a leaving group is positioned ortho to an activating group (like a nitro group that would later be reduced). The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. diva-portal.org The rate of this reaction is highly dependent on the nature and position of the electron-withdrawing groups and the leaving group. youtube.commasterorganicchemistry.com Fluorine is often a good leaving group in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack. youtube.com

| Reactant 1 | Reactant 2 | Conditions | Key Features |

| Activated Aryl Halide (e.g., 2,4-Dinitrobromobenzene) | Phenol (e.g., p-Cresol) | Strong base (e.g., NaH, K2CO3), Polar aprotic solvent (e.g., DMF, DMSO) | Requires strong electron-withdrawing groups on the aryl halide. The position of these groups (ortho/para to the leaving group) is crucial for reaction efficiency. masterorganicchemistry.comyoutube.com |

| Aryl Fluoride (e.g., 2-Fluoro-5-bromonitrobenzene) | 4-Methylphenoxide | Base, Heat | Fluoride can be a better leaving group than other halogens in SNAr. youtube.com |

The Ullmann condensation is a classic and versatile method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.orgbeilstein-journals.org This reaction is particularly useful when SNAr is not feasible, for instance, with electron-rich aryl halides. organic-chemistry.org

Traditional Ullmann conditions often required harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper powder. beilstein-journals.org However, modern advancements have led to the development of milder and more efficient protocols using catalytic amounts of copper salts (like CuI or Cu2O) in the presence of ligands. organic-chemistry.orgmdpi.com These ligands, often chelating diamines or amino acids, accelerate the reaction and allow for lower reaction temperatures. beilstein-journals.org

For the synthesis of this compound, an Ullmann coupling could be envisioned between a 2,5-dihaloaniline derivative and p-cresol, or between 5-bromo-2-haloaniline and p-cresol. The choice of base, solvent, and ligand is critical for achieving a good yield.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temperature |

| Aryl Halide (e.g., 2,5-Dibromoaniline) | Phenol (e.g., p-Cresol) | CuI / Ligand (e.g., N,N-dimethylglycine) | Cs2CO3, K3PO4 | Acetonitrile, Dioxane | 90-120 °C |

| Aryl Bromide (e.g., 5-Bromo-2-iodoaniline) | 4-Methylphenol | Cu2O / Salicylaldoxime | Cs2CO3 | Acetonitrile | ~110 °C |

Introduction of Bromine and Methyl Substituents on the Aromatic Rings

The bromination of aniline and phenol derivatives is a well-established transformation. However, achieving high regioselectivity can be challenging due to the strong activating nature of the amino and hydroxyl groups, which can lead to multiple halogenations.

To achieve selective bromination at the desired position (para to the amino group), it is often necessary to protect the highly activating amino group, for example, as an acetamide (B32628). This moderates the activating effect and directs the bromination primarily to the para position. The protecting group can then be removed under acidic or basic conditions. A known process involves the bromination of N-(2-methylphenyl) acetamide to yield N-(4-bromo-2-methylphenyl) acetamide, which is then hydrolyzed to 4-bromo-2-methylaniline (B145978). google.com

Alternatively, direct halogenation of unprotected anilines can be achieved with high regioselectivity using specific reagents and conditions. For example, copper(II) bromide (CuBr2) in an ionic liquid has been shown to be effective for the para-bromination of anilines under mild conditions. beilstein-journals.org Other reagents like N-bromosuccinimide (NBS) can also be used, sometimes in conjunction with a catalyst or a specific solvent system to control regioselectivity. mdpi.com

| Substrate | Reagent | Conditions | Outcome |

| 2-Methylaniline | Acetic anhydride, then Br2/Acetic acid | Protection followed by bromination | Predominantly 4-bromo-2-methylaniline after deprotection. |

| Aniline derivative | CuBr2 | Ionic liquid, mild temperature | High yield of the para-brominated product. beilstein-journals.org |

| Aromatic compound | N-Bromosuccinimide (NBS) | Acetonitrile or other solvents | Regioselectivity can be influenced by the solvent and other additives. mdpi.com |

The methyl group on the phenoxy ring is typically sourced from a pre-methylated starting material, such as p-cresol or a derivative thereof. Introducing a methyl group onto a phenolic ring can be achieved through various methods, although it is generally more straightforward to start with the methylated precursor.

Should methylation be necessary, Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. However, it can suffer from issues like polysubstitution and rearrangement of the alkyl group. For the introduction of a single methyl group, other methods might be more suitable. For instance, a formylation reaction followed by reduction could be a viable route.

In the context of DNA, methylation is a key epigenetic modification. nih.govnih.gov While not directly applicable to the bulk synthesis of this chemical, the study of methylation patterns in biological systems highlights the importance of precise methyl group placement. frontiersin.org

Modern Synthetic Transformations for Aniline Functionalization

The aniline moiety in this compound is a key functional group that can be further modified using a variety of modern synthetic transformations. These reactions are crucial for building more complex molecules for applications in pharmaceuticals and materials science.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen (C-N) bonds. wikipedia.orgacsgcipr.org It has largely replaced harsher, traditional methods like the Goldberg reaction. wikipedia.org The reaction couples an amine with an aryl halide or triflate and is known for its broad substrate scope and functional group tolerance. wikipedia.org In the context of this compound, the primary amino group could potentially be arylated or alkylated, although protecting group strategies might be necessary to control reactivity between the amine and the aryl bromide. The development of sterically hindered phosphine (B1218219) ligands has been instrumental in improving the efficiency and scope of this reaction, allowing even primary amines to be coupled effectively. wikipedia.org

C-H Functionalization: Direct functionalization of C-H bonds represents a more efficient and atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. uva.nl Recently, a general method for the para-selective C-H olefination of aniline derivatives has been developed using a palladium catalyst with a specific S,O-ligand. uva.nl This methodology is noted for its operational simplicity, scalability, and use of oxygen as the oxidant. uva.nl Such a strategy could potentially be applied to introduce olefinic substituents onto the aniline ring of the title compound, further diversifying its structure.

Photoredox Catalysis: Excited-state electron transfer, enabled by photoredox catalysis, allows for transformations that are inaccessible under thermal conditions. acs.org These reactions are often redox-neutral and can be performed at room temperature under visible light irradiation. acs.org For instance, the intermolecular hydroamination of unactivated alkenes with amines can be achieved using an iridium photocatalyst, proceeding through an aminium radical cation intermediate. acs.org This offers a modern, anti-Markovnikov approach to aniline alkylation.

Analytical Techniques for Reaction Monitoring and Product Confirmation

Rigorous analytical control is essential during the synthesis of this compound to monitor reaction progress, identify byproducts, and confirm the purity and structure of the final product. A combination of chromatographic and spectroscopic techniques is typically employed.

Reaction Monitoring:

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the consumption of starting materials and the formation of the product. It is often the first step in assessing reaction completion.

Ambient Sampling Mass Spectrometry (ASAP-MS): This technique allows for the direct and rapid analysis of reaction mixtures with minimal sample preparation. By dipping a capillary tube into the reaction vial, real-time information on the presence of reactants, intermediates, and products can be obtained, providing a significant advantage over slower methods like TLC or LC-MS which require workups.

Product Confirmation and Purity Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of the final compound and for quantifying aniline derivatives. nih.govthermofisher.com A reversed-phase C18 column is commonly used with a mobile phase such as an acetonitrile-water mixture. nih.gov Detection is often performed with a UV detector, with the wavelength set for maximum absorbance of the analyte. nih.gov

Gas Chromatography (GC): GC is another powerful separation technique, particularly when coupled with a selective detector. For aniline compounds, a nitrogen-phosphorus detector (NPD) offers excellent sensitivity and selectivity. epa.gov Capillary columns, such as those coated with SE-54, provide high resolution. epa.gov However, for thermolabile compounds like some anilines, derivatization may be necessary prior to GC analysis. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for confirmation of the connectivity and substitution pattern of the molecule. researchgate.net

Mass Spectrometry (MS): When coupled with GC (GC-MS) or LC (LC-MS), mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns. epa.gov It is highly recommended for confirming the identity of compounds in complex samples. epa.gov

The following table compares the primary analytical techniques used.

| Technique | Primary Use | Information Provided | Advantages | Limitations | Reference |

| TLC | Reaction Monitoring | Qualitative progress | Fast, inexpensive | Low resolution, non-quantitative | |

| HPLC-UV | Purity, Quantification | Quantitative purity, retention time | High resolution, quantitative | Requires method development | nih.govthermofisher.com |

| GC-NPD | Purity, Quantification | Quantitative purity, retention time | High sensitivity and selectivity for N-compounds | May require derivatization for polar/thermolabile compounds | epa.gov |

| NMR | Structure Elucidation | Detailed molecular structure | Unambiguous structure confirmation | Lower sensitivity, more expensive equipment | researchgate.net |

| MS | Structure Confirmation | Molecular weight, fragmentation | High sensitivity, confirms identity | Fragmentation can be complex to interpret | epa.gov |

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 4 Methylphenoxy Aniline

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Elucidation of Aromatic and Aliphatic Proton Environments

A ¹H NMR spectrum for 5-Bromo-2-(4-methylphenoxy)aniline would be expected to reveal distinct signals corresponding to the protons on the two aromatic rings and the aliphatic methyl group. The integration of these signals would confirm the number of protons in each unique environment, while the splitting patterns (singlets, doublets, triplets, etc.) would provide insight into the connectivity of adjacent, non-equivalent protons. However, specific chemical shift values (δ, in ppm) and coupling constants (J, in Hz) from experimentally derived spectra for this compound are not available in the consulted literature.

Carbon Connectivity and Substituent Effects Analysis

A ¹³C NMR spectrum is used to determine the number of non-equivalent carbon atoms and their electronic environments. For this compound, this analysis would identify the carbons of the aniline (B41778) and phenoxy rings, as well as the methyl group carbon. The chemical shifts would be influenced by the electron-withdrawing bromine atom, the electron-donating amino and methyl groups, and the ether linkage. Detailed analysis, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would differentiate between CH, CH₂, and CH₃ groups. Regrettably, published ¹³C NMR spectral data with specific chemical shifts for this compound could not be located.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (MS, UPLC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a molecule's molecular weight and elemental composition. Techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) provide separation of compounds in a mixture prior to mass analysis. An MS analysis of this compound would be expected to show a molecular ion peak corresponding to its molecular formula (C₁₃H₁₂BrNO). The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity). Fragmentation patterns would offer further structural clues. Despite the theoretical utility of this technique, specific experimental mass spectrometry data or fragmentation analysis for this compound are not documented in the available scientific literature.

Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-N stretching, C-O ether stretching, C-H stretching from the aromatic rings and methyl group, and C=C stretching of the aromatic rings. The substitution pattern on the benzene (B151609) rings would also influence the fingerprint region of the spectrum. However, a published and detailed experimental IR spectrum with assigned vibrational frequencies for this compound is not available.

Single-Crystal X-ray Diffraction Analysis

Determination of Solid-State Molecular Geometry and Conformation

An X-ray crystallographic study of this compound would reveal the precise spatial arrangement of its atoms, including the dihedral angle between the two aromatic rings, and would detail any intermolecular interactions, such as hydrogen bonding, in the crystal lattice. This information is crucial for understanding the molecule's physical properties and its interactions in a biological or material science context. A search for crystallographic data for this specific compound in databases such as the Cambridge Crystallographic Data Centre (CCDC) did not yield any results. Therefore, detailed structural parameters are not available.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···O, C-H···π, π-π stacking)

A comprehensive analysis of the crystal packing and intermolecular interactions of this compound is currently precluded by the absence of publicly available crystallographic data. Detailed examination of non-covalent interactions such as C-H···O, C-H···π, and π-π stacking requires single-crystal X-ray diffraction data, which does not appear to be published in scholarly literature or deposited in crystallographic databases for this specific compound.

Comparison with Related Bromo-Aniline and Phenoxy Derivatives

A comparative analysis of the crystal structure of this compound with related compounds is likewise hindered by the lack of specific data for the title compound. However, general comparisons can be drawn from the known crystal structures of bromo-aniline and phenoxy derivatives to anticipate potential structural features.

For example, studies on various bromo-aniline derivatives have revealed the prevalence of N-H···O/N and C-H···Br hydrogen bonds, as well as Br···π and π-π stacking interactions, which collectively govern the supramolecular architecture. Current time information in Cambridgeshire, GB.guidechem.com The substituent pattern on the aniline ring significantly influences the types and strengths of these interactions.

Similarly, the analysis of phenoxy derivatives often highlights the role of the ether linkage in directing crystal packing, frequently participating in C-H···O interactions. The dihedral angle between the two aromatic rings is a key structural parameter in phenoxy-containing molecules, influencing the potential for intramolecular and intermolecular π-π stacking. nih.gov

Chemical Reactivity and Derivatization Pathways of 5 Bromo 2 4 Methylphenoxy Aniline

Transformations at the Bromine Substituent

The bromine atom on the aniline (B41778) ring is a prime site for modification, particularly through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new bonds at the site of the bromine atom. nih.gov The general catalytic cycle for these reactions typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For 5-Bromo-2-(4-methylphenoxy)aniline, a Suzuki-Miyaura reaction would replace the bromine atom with an aryl, vinyl, or alkyl group from the corresponding boronic acid. libretexts.org The reaction is valued for its mild conditions and the commercial availability of a wide range of boronic acids. nih.gov While challenging, Suzuki-Miyaura reactions on unprotected ortho-bromoanilines have been developed, offering a direct route to diversification without the need for protecting the amine group. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex and in the presence of a base. organic-chemistry.orgwikipedia.org This reaction would allow for the introduction of a vinyl group at the position of the bromine atom on the aniline ring. The reaction typically exhibits high trans selectivity. organic-chemistry.org The catalytic cycle follows a Pd(0)/Pd(II) pathway, similar to other palladium-catalyzed cross-coupling reactions. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. libretexts.org The Sonogashira reaction on this compound would result in the formation of an alkynylated derivative. The reaction is known for its reliability under mild conditions, including room temperature and aqueous media. wikipedia.org Copper-free Sonogashira variants have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Pd(0) catalyst, Base | C(sp²)–C(sp²) or C(sp²)–C(sp³) |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd catalyst, Base | C(sp²)–C(sp²) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)–C(sp) |

The bromine substituent can be used to generate organometallic reagents, such as organolithium or Grignard reagents. However, the presence of the acidic primary amine functionality presents a significant challenge, as these strong bases would readily deprotonate the amine rather than undergoing halogen-metal exchange. youtube.com Therefore, protection of the amine group would be a necessary prerequisite for the successful formation of such organometallic species. Once formed, these reagents are powerful nucleophiles capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds. msu.edu

Reactivity of the Primary Amine Functionality

The primary amine group is a versatile functional handle that can undergo a variety of chemical transformations, including acylation, alkylation, sulfonamidation, and condensation reactions.

Acylation: The primary amine can be readily acylated using acylating agents like acid chlorides or anhydrides to form amides. This reaction is often used as a strategy to protect the amine group during other synthetic transformations. youtube.com

Alkylation: Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. However, controlling the extent of alkylation can be challenging, often resulting in a mixture of products.

Sulfonamidation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is important in medicinal chemistry, as the sulfonamide group is a common feature in many therapeutic agents.

The primary amine of this compound can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. eijppr.com This reaction is typically reversible and may require the removal of water to drive the equilibrium towards the product. nih.gov The formation of a Schiff base involves a two-step mechanism: the initial formation of a carbinolamine intermediate, followed by dehydration to yield the imine. eijppr.com Schiff bases themselves are valuable intermediates in organic synthesis and can be involved in a variety of multicomponent reactions. nih.gov There are documented examples of Schiff base formation from anilines and substituted benzaldehydes. recentscientific.com

Interactive Table: Reactions of the Primary Amine

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acid Chloride (R-COCl) | Amide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Sulfonamidation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Condensation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (Schiff Base) |

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy ring in this compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating effects of the ether oxygen and the methyl group. wikipedia.org The oxygen atom, through resonance, can donate electron density to the aromatic ring, stabilizing the cationic intermediate (arenium ion) formed during the reaction. youtube.comwikipedia.org This directing effect is most pronounced at the ortho and para positions relative to the ether linkage. wikipedia.org

The methyl group is also an activating, ortho, para-director, further enhancing the nucleophilicity of the phenoxy ring. wikipedia.org Given that the para position is occupied by the methyl group, electrophilic attack is most likely to occur at the ortho positions relative to the phenoxy oxygen. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglumenlearning.com The specific conditions required for these reactions would depend on the strength of the electrophile and the desired outcome.

Design and Synthesis of Functionalized Derivatives of this compound

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its functionalization can be targeted at two primary sites: the bromine atom and the amino group. The design of derivatives often aims to explore structure-activity relationships by introducing diverse substituents.

Derivatization via the Bromine Atom:

The carbon-bromine bond is a key site for modification, most commonly through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for creating a wide array of derivatives.

Suzuki-Miyaura Coupling: The bromine atom can be readily substituted by reacting with various boronic acids or esters in the presence of a palladium catalyst and a base. This allows for the introduction of new aryl, heteroaryl, or alkyl groups at the 5-position, significantly increasing molecular complexity.

Other Cross-Coupling Reactions: Other established cross-coupling methodologies, such as Buchwald-Hartwig amination (to form new C-N bonds), Sonogashira coupling (to form C-C triple bonds), and Heck coupling, can also be employed to functionalize the 5-position.

Derivatization via the Amino Group:

The nucleophilic amino group can participate in a variety of reactions to yield a range of functionalized derivatives.

Acylation/Sulfonylation: The aniline can be acylated with acyl chlorides or anhydrides to form amides, or sulfonated with sulfonyl chlorides to produce sulfonamides. This modification can alter the electronic properties and steric profile of the molecule and is often used as a protecting group strategy in multi-step syntheses.

Alkylation: The amino group can undergo N-alkylation, although controlling the degree of alkylation can sometimes be challenging.

Diazotization: The primary amine can be converted into a diazonium salt using nitrous acid (generated from NaNO2 and a strong acid). This highly reactive intermediate can then be subjected to various Sandmeyer or Schiemann reactions to introduce a wide range of substituents, including halogens, cyano, hydroxyl, and fluoro groups, in place of the original amino group.

The strategic combination of these derivatization pathways allows for the systematic synthesis of libraries of novel compounds based on the this compound scaffold for biological screening and materials development.

| Reaction Type | Reagents and Conditions | Resulting Derivative Type | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., Toluene/Water) | 5-Aryl-2-(4-methylphenoxy)aniline | Pharmaceuticals, Organic Electronics |

| Buchwald-Hartwig Amination | An amine (R2NH), Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu) | N-substituted-5-amino-2-(4-methylphenoxy)aniline derivatives | Medicinal Chemistry |

| Amide Formation (Acylation) | Acetyl chloride or acetic anhydride, base (e.g., Pyridine) | N-(5-Bromo-2-(4-methylphenoxy)phenyl)acetamide | Synthetic Intermediate, Bioactive Molecules |

| Sulfonamide Formation | Toluenesulfonyl chloride, base (e.g., Pyridine) | N-(5-Bromo-2-(4-methylphenoxy)phenyl)-4-methylbenzenesulfonamide | Sulfa Drug Analogs |

| Sandmeyer Reaction (via Diazonium Salt) | 1. NaNO2, HCl (0-5 °C) 2. CuCN/KCN | 5-Bromo-2-(4-methylphenoxy)benzonitrile | Fine Chemical Synthesis |

Computational Chemistry and Molecular Modeling of 5 Bromo 2 4 Methylphenoxy Aniline

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations have been instrumental in elucidating the electronic structure and reactivity of aromatic compounds. For 5-Bromo-2-(4-methylphenoxy)aniline, DFT methods can be employed to optimize the molecular geometry and to calculate a variety of electronic properties that govern its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, thus relating to its nucleophilicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly the amino group and the phenoxy oxygen, which possess lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the aromatic system, with potential contributions from the bromine atom, which can accept electron density. The precise energies and distributions of these orbitals can be calculated using DFT, providing a quantitative measure of the molecule's reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for an Aniline Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data in this table is representative of a substituted aniline and is intended for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.comresearchgate.net The MEP map is colored according to the electrostatic potential, where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor). wolfram.com

In the case of this compound, the MEP surface would likely show a region of high electron density (red) around the nitrogen atom of the amino group and the oxygen atom of the phenoxy group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and potentially the regions around the bromine atom would exhibit a more positive potential (blue), indicating sites for nucleophilic interaction. researchgate.net

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule, such as its Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectra. These theoretical predictions can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of the experimental spectra. nih.gov

For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of its various bonds (e.g., N-H, C-Br, C-O). Similarly, the chemical shifts of the hydrogen and carbon atoms in the molecule can be calculated, providing a theoretical ¹H and ¹³C NMR spectrum. researchgate.net The electronic transitions responsible for the molecule's UV-Vis absorption can also be modeled.

Table 2: Predicted Spectroscopic Data for a Substituted Aniline

| Spectroscopic Data | Predicted Value |

|---|---|

| N-H Stretch (IR) | 3400-3500 cm⁻¹ |

| C-Br Stretch (IR) | 500-600 cm⁻¹ |

| ¹H NMR (NH₂) | 3.5-4.5 ppm |

| ¹³C NMR (C-Br) | 110-120 ppm |

Note: The data in this table is representative and intended for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's vibrations, rotations, and translations. Furthermore, MD simulations can be used to investigate the interactions between the molecule and its environment, such as a solvent. For this compound, MD simulations in a solvent like water or an organic solvent could reveal how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry and materials science for developing mathematical models that relate the chemical structure of a compound to its biological activity or physical properties. These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and an observed activity.

For this compound, QSAR models could be developed to predict its potential biological activities or its performance in a particular application. This would involve calculating a wide range of molecular descriptors for this molecule and a set of related compounds with known activities. By identifying the key descriptors that correlate with the activity, a predictive model can be constructed.

Molecular Docking Studies with Relevant Macromolecular Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for identifying potential therapeutic targets. For derivatives of bromoaniline, molecular docking studies have been performed to evaluate their binding affinities against various biological targets, including proteins implicated in cancer. researchgate.netneliti.com

In studies on bromoaniline derivatives, a notable macromolecular target is the Heat Shock Protein 90 (Hsp90) chaperone. researchgate.netneliti.com Hsp90 is crucial for the stability and function of numerous client proteins that are often overexpressed or mutated in cancer cells, making it a prime target for cancer therapy. neliti.com

Computational docking of bromoaniline derivatives into the ATP-binding site of Hsp90 has identified key interactions within the active site. The aniline and bromo-substituted rings are predicted to orient within a hydrophobic pocket, while the amino group can act as a hydrogen bond donor or acceptor. The specific binding mode and affinity are influenced by the nature and position of substituents on the aniline ring. researchgate.net For "this compound," the phenoxy and methyl groups would further dictate its orientation and interactions within a protein's binding pocket.

Similarly, other studies on active bromoaniline-aldehyde conjugates have explored their binding efficacy with macromolecules like human serum albumin (HSA) and calf thymus DNA (ctDNA). nih.gov These studies reveal that such compounds can bind within the hydrophobic domains of proteins and interact with the grooves of DNA, suggesting their potential as therapeutic agents. nih.gov

Table 1: Putative Binding Interactions of Bromoaniline Derivatives with Macromolecular Targets

| Derivative Class | Macromolecular Target | Putative Binding Site | Key Interaction Types |

| Bromoaniline Derivatives | Hsp90 | ATP-binding site | Hydrophobic interactions, Hydrogen bonding |

| Bromoaniline-Aldehyde Conjugates | Human Serum Albumin (HSA) | Hydrophobic domain (Trp residue) | Hydrophobic interactions, Hydrogen bonding |

| Bromoaniline-Aldehyde Conjugates | Calf Thymus DNA (ctDNA) | Minor groove | Groove binding, Partial intercalation |

This table is generated based on findings from studies on various bromoaniline derivatives and is intended to be representative.

The binding affinity of a ligand to its target is governed by a combination of non-covalent interactions. For bromoaniline derivatives, these interactions are critical for stabilizing the ligand-protein complex.

Hydrogen Bonding: The aniline moiety (-NH2 group) is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. In the context of Hsp90, this group can form hydrogen bonds with key amino acid residues in the ATP-binding pocket. neliti.com

Hydrophobic Interactions: The phenyl rings of the aniline and phenoxy groups, along with the methyl substituent, contribute to hydrophobic interactions with nonpolar residues in the binding site. These interactions are crucial for the proper positioning and anchoring of the molecule within the target.

π-Stacking Interactions: The aromatic rings of "this compound" can engage in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's active site. These interactions further enhance the binding affinity.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on the protein backbone or side chain. rsc.orgmdpi.com Studies on brominated aromatic compounds have shown that C–Br···π and C–Br···O/N interactions can be significant in crystal packing and molecular recognition. mdpi.comdoaj.org

Intermolecular Interaction Analysis using Hirshfeld Surfaces and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystalline solids. nih.gov By mapping properties such as d_norm (normalized contact distance), shape index, and curvedness onto the surface, one can gain a detailed understanding of the forces that govern crystal packing. The associated 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.

While a crystal structure and corresponding Hirshfeld analysis for "this compound" are not available in the searched literature, analysis of related brominated and phenoxy-containing aromatic compounds provides a strong indication of the expected interactions. nih.govresearchgate.net

The primary intermolecular interactions anticipated in the crystal structure of "this compound" would include:

H···H Contacts: These are typically the most abundant interactions in organic crystals, arising from the contacts between hydrogen atoms on adjacent molecules. nih.govresearchgate.net

C–H···π Interactions: The hydrogen atoms of the methyl group and the aromatic rings can interact with the π-systems of neighboring molecules.

Br···H and Br···Br Contacts: Interactions involving the bromine atom are significant. Br···H contacts represent hydrogen bonds, while Br···Br interactions are a form of halogen bonding. rsc.orgmdpi.com Theoretical studies have shown that C–Br···Br–C interactions are stabilizing and are dominated by dispersion forces with a significant electrostatic component. rsc.orgresearchgate.net

O···H and N···H Contacts: The ether oxygen and the amine nitrogen can act as hydrogen bond acceptors, forming O···H and N···H interactions with hydrogen atoms from neighboring molecules. nih.govnih.gov

π–π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing π–π interactions, which would be visualized as characteristic patterns in the shape index map of the Hirshfeld surface. nih.gov

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Structurally Related Aromatic Compounds

| Interaction Type | Representative Percentage Contribution |

| H···H | ~40-55% |

| C···H/H···C | ~20-25% |

| O···H/H···O | ~8-18% |

| Br···H/H···Br | ~9-11% |

| N···H/H···N | ~5-11% |

This table presents typical ranges of interaction percentages derived from Hirshfeld analyses of various substituted aromatic compounds and serves as an estimation for the title compound. nih.govnih.gov

The 2D fingerprint plots derived from the Hirshfeld surface would provide a visual and quantitative breakdown of these interactions, with distinct spikes and patterns corresponding to each contact type. For instance, the Br···H interactions would appear as characteristic "wings" on the plot.

Structure Activity and Structure Functional Selectivity Relationships for 5 Bromo 2 4 Methylphenoxy Aniline Analogues

Systematic Variation of Substituents on the Phenoxy and Aniline (B41778) Moieties

The biological activity of diaryl ether compounds can be significantly modulated by the nature and position of substituents on both aromatic rings. For the 5-Bromo-2-(4-methylphenoxy)aniline core, systematic variations would likely explore the impact of electronic and steric factors on molecular recognition by biological targets.

Aniline Moiety Modifications:

Systematic replacement of the bromine atom with other halogens (F, Cl, I) or with small alkyl or alkoxy groups would help to probe the importance of its size, electronegativity, and lipophilicity for biological activity. Furthermore, the position of the bromine atom could be varied to understand the spatial requirements of the target binding pocket.

The amino group is a key functional group, likely involved in hydrogen bonding or salt bridge formation with a biological target. Its modification into secondary or tertiary amines, amides, or sulfonamides would systematically alter its hydrogen bonding capacity, basicity, and steric profile.

Phenoxy Moiety Modifications:

On the phenoxy ring, the 4-methyl group provides a point for systematic variation. Replacing this methyl group with other substituents of varying electronic properties (e.g., methoxy, chloro, trifluoromethyl) and sizes (e.g., ethyl, isopropyl, tert-butyl) would elucidate the electronic and steric requirements for this part of the molecule. The position of this substituent could also be moved around the phenoxy ring (ortho, meta, para) to map the topology of the binding site.

Table 1: Hypothetical Data for Systematic Variation of Substituents

| Compound | Aniline Substituent (R1) | Phenoxy Substituent (R2) | Biological Activity (e.g., IC50, µM) |

| Parent | 5-Bromo | 4-Methyl | Reference Value |

| Analogue 1 | 5-Chloro | 4-Methyl | Data |

| Analogue 2 | 5-H | 4-Methyl | Data |

| Analogue 3 | 5-Bromo | 4-H | Data |

| Analogue 4 | 5-Bromo | 4-Methoxy | Data |

| Analogue 5 | 5-Bromo | 4-Trifluoromethyl | Data |

| Analogue 6 | 4-Bromo | 4-Methyl | Data |

| Analogue 7 | 6-Bromo | 4-Methyl | Data |

Investigating the Role of the Ether Linkage in Molecular Recognition

The ether linkage in 2-phenoxyaniline (B124666) derivatives is a critical determinant of their three-dimensional structure and, consequently, their interaction with biological targets. This linkage provides a degree of rotational freedom, allowing the two aromatic rings to adopt various conformations.

The oxygen atom of the ether can act as a hydrogen bond acceptor. In the context of neuronal nitric oxide synthase (nNOS) inhibitors, for instance, an ether linkage has been shown to be a viable replacement for an amine, potentially interacting with active site water molecules or directly with the protein. nih.gov This suggests that the ether oxygen in this compound could play a direct role in binding to a target protein.

To investigate the role of this linkage, one could synthesize analogues where the ether oxygen is replaced with other functionalities, such as a sulfide (B99878) (thioether), sulfoxide, sulfone, or a direct carbon-carbon bond. Each of these modifications would alter the geometry, flexibility, and electronic properties of the linker, providing insights into its importance for molecular recognition. For example, replacing the ether with a thioether would change the bond angle and the hydrogen bonding capacity of the linker.

Conformational Flexibility and Its Influence on Molecular Interactions

The conformational flexibility of this compound, arising from the rotation around the ether and aniline C-N bonds, is a key aspect of its potential biological activity. The relative orientation of the two aromatic rings can significantly impact how the molecule fits into a binding site.

Conformational analysis of related 2-phenoxyalkylamines has shown that the distance between the nitrogen atom and the ether oxygen can be a critical factor for receptor binding affinity. nih.gov Similarly, for this compound, the preferred conformation in a biological environment will be a balance between the lowest energy conformation of the molecule itself and the stabilization gained from binding to a target.

Computational modeling and experimental techniques like NMR spectroscopy can be used to study the conformational preferences of this molecule and its analogues. sapub.org Understanding the low-energy conformations can help in designing more rigid analogues that are "pre-organized" for binding, which can lead to an increase in potency and selectivity. For instance, introducing a substituent that restricts the rotation around the ether linkage could lock the molecule in a bioactive conformation.

Comparative Analysis with Known Active Scaffolds

To hypothesize the potential biological activities of this compound, it is useful to compare its structure with known active scaffolds that target various proteins.

SERT Ligands: Serotonin transporter (SERT) ligands often possess a phenoxyphenyl moiety. The 2-phenoxyaniline core of the target compound is structurally related to the scaffolds of some known SERT inhibitors. The nature and position of the substituents on both rings would be crucial for determining its affinity and selectivity for SERT.

nNOS Inhibitors: Some potent and selective nNOS inhibitors are based on aminopyridine structures, where an ether linkage has been successfully incorporated to improve bioavailability while maintaining potency. nih.gov The diaryl ether motif of this compound shares some structural similarities with these inhibitors, suggesting it could be explored for nNOS inhibition.

GPR40 Modulators: G-protein coupled receptor 40 (GPR40), a free fatty acid receptor, is a target for type 2 diabetes. Many GPR40 modulators contain a diaryl ether or a similar scaffold. The lipophilic nature of the this compound scaffold could make it a candidate for interacting with this receptor.

SIRT6 Activators: Some activators of sirtuin 6 (SIRT6), a histone deacetylase, are derivatives of N-phenyl-4-(phenylsulfonamido)benzenesulfonamide. While structurally distinct, the synthesis of some of these activators utilizes a 5-bromo-4-fluoro-2-methylaniline (B104819) building block, highlighting the potential utility of brominated anilines in developing modulators of this enzyme family. ossila.com

Table 2: Comparative Analysis of Scaffolds

| Active Scaffold | Key Structural Features | Potential Comparison with this compound |

| D1 Agonists | Catechol or bioisostere, basic amine | Lacks catechol, but has an amine and two aromatic rings. |

| SERT Ligands | Phenoxyphenyl group, amine | Contains a phenoxyaniline (B8288346) core, which is a related scaffold. |

| nNOS Inhibitors | Diaryl ether/amine, basic centers | Diaryl ether linkage is a common feature. |

| GPR40 Modulators | Lipophilic diaryl structures | The overall lipophilicity and diaryl ether structure are comparable. |

| SIRT6 Activators | Use of brominated aniline building blocks | The 5-bromoaniline moiety is a relevant starting point. |

Elucidation of Key Pharmacophoric Elements Derived from this compound Core

Based on the analysis of its structure and comparison with known active scaffolds, a hypothetical pharmacophore for the this compound core can be proposed. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

The key pharmacophoric elements for the this compound core would likely include:

A hydrogen bond donor: The primary amino group on the aniline ring.

A hydrogen bond acceptor: The oxygen atom of the ether linkage.

Two aromatic/hydrophobic regions: The brominated aniline ring and the methyl-substituted phenoxy ring. The relative orientation and distance between these two regions would be critical.

A halogen bond donor: The bromine atom at the 5-position of the aniline ring could potentially form a halogen bond with a Lewis basic site on the target protein.

The specific spatial arrangement of these features would define the pharmacophore. For instance, the distance between the center of the two aromatic rings and the angle between their planes would be important parameters. The position of the hydrogen bond donor relative to the hydrophobic regions would also be a key determinant of activity. This pharmacophore model could then be used to virtually screen for other compounds with similar features or to guide the design of new analogues with improved activity.

Advanced Applications and Future Research Directions for 5 Bromo 2 4 Methylphenoxy Aniline

Utilization as a Scaffold in Medicinal Chemistry for Novel Compound Libraries

The diaryl ether motif is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov The specific structure of 5-Bromo-2-(4-methylphenoxy)aniline, featuring a bromo-substituted aniline (B41778) linked to a methyl-substituted phenol (B47542), offers multiple points for diversification, making it an ideal scaffold for the construction of novel compound libraries for drug discovery.

The aniline nitrogen can be readily acylated, sulfonated, or alkylated to introduce a variety of side chains. The bromine atom is a key functional handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This multi-directional derivatization capability enables the creation of large and structurally diverse libraries of molecules for high-throughput screening.

One particularly promising area is the development of kinase inhibitors. Many existing kinase inhibitors utilize a substituted aniline or diaryl ether core to interact with the ATP-binding site of the enzyme. nih.gov For instance, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as potent inhibitors of UNC51-like kinase 1 (ULK1), a key protein in the autophagy pathway, which is a target in non-small cell lung cancer. nih.gov The this compound scaffold could be similarly exploited to generate new kinase inhibitors by modifying the aniline and phenoxy rings to optimize binding interactions within the kinase domain.

| Reaction Site | Reaction Type | Potential Reagents/Building Blocks | Resulting Functionality |

|---|---|---|---|

| Aniline -NH2 | Acylation | Acid chlorides, Anhydrides | Amides |

| Aniline -NH2 | Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Aromatic Ring (Bromo position) | Suzuki Coupling | Arylboronic acids, Heteroarylboronic acids | Biaryls, Heterobiaryls |

| Aromatic Ring (Bromo position) | Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted anilines |

| Aromatic Ring (Bromo position) | Buchwald-Hartwig Amination | Amines, Amides | Di- and tri-arylamines |

Potential in Materials Science: Precursors for Functional Polymers and Organic Semiconductors

The unique electronic and structural features of this compound suggest its potential as a monomer for the synthesis of functional polymers and as a building block for organic semiconductors. The aniline moiety is a well-known precursor for conducting polymers like polyaniline, and the diaryl ether linkage can impart thermal stability and specific conformational properties to a polymer backbone.

The bromine atom allows for polymerization through various cross-coupling methodologies, leading to well-defined polymer structures. The resulting polymers could possess interesting photophysical or electronic properties, making them suitable for applications in organic electronics. For example, wholly aromatic ether-imides have been investigated as n-type organic semiconductors for use in thin-film transistors and photovoltaic cells. google.com By incorporating the this compound unit into similar polymer architectures, new materials with tailored electronic properties could be developed.

Furthermore, aniline derivatives are being explored for their use in organic light-emitting diodes (OLEDs). st-andrews.ac.uknih.gov The introduction of specific substituents on the aniline and phenoxy rings of this compound could be used to tune the HOMO/LUMO energy levels, leading to materials with specific emission colors and improved charge transport properties. rsc.org For instance, multiresonant thermally activated delayed fluorescence (MR-TADF) compounds, which are promising for OLEDs, have been synthesized using a central aniline bridge to connect two emitting units. st-andrews.ac.uk

Development of Bio-Orthogonal Probes and Chemical Tools based on this compound

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. harvard.edu The development of chemical probes for imaging and tracking biomolecules is a key application of this field. The structure of this compound offers possibilities for its development into a bio-orthogonal probe.

The aniline group can be modified to incorporate a reactive handle for bio-orthogonal "click" reactions, such as an azide (B81097) or an alkyne. nih.gov The diaryl ether scaffold can be further functionalized with a fluorophore or another reporter tag. The bromine atom provides an additional site for modification, potentially allowing for the creation of "turn-on" probes, where the fluorescence is quenched until a specific reaction occurs. harvard.edu For example, a fluorophore could be attached via the aniline, and a quencher via the bromine, which is then cleaved by a specific analyte or enzyme, leading to a fluorescent signal. Bromoaniline-based Schiff base chemosensors have been shown to be effective in detecting metal ions. nih.gov

Integration into Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry focuses on the design of complex systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. The this compound molecule possesses several features that make it an attractive building block for supramolecular assemblies.

The aniline group can act as a hydrogen bond donor, while the ether oxygen and the aromatic rings can participate in various non-covalent interactions. The bromine atom is a particularly interesting feature, as it can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. nih.gov Halogen bonding is increasingly being used to control the self-assembly of molecules in the solid state, leading to the formation of well-defined crystalline architectures. acs.orgnih.gov By carefully choosing complementary molecules, it may be possible to direct the self-assembly of this compound into specific one-, two-, or three-dimensional structures with potential applications in materials science and crystal engineering. For example, the self-assembly of halogenated azobenzene (B91143) derivatives on gold surfaces has been studied for the development of photo-switchable molecular devices. mdpi.com

Mechanistic Studies of Unconventional Reactivity of this compound

The reactivity of substituted anilines can be complex and sometimes unconventional. The interplay between the electron-donating aniline group and the electron-withdrawing bromine atom, along with the steric and electronic influence of the bulky methylphenoxy group, can lead to interesting and potentially useful reactivity patterns.

Mechanistic studies could explore, for example, the regioselectivity of further electrophilic aromatic substitution reactions on the aniline ring. While the aniline group is a strong ortho-, para-director, the existing substituents will influence the position of any new incoming group. Additionally, the bromine atom can influence the reactivity of the C-H bonds on the ring, potentially enabling site-selective C-H activation reactions. researchgate.netacs.orgdtic.mil Understanding these reactivity patterns is crucial for the efficient and selective synthesis of more complex molecules based on this scaffold. The study of radical reactions involving aniline derivatives is another area of interest, as these can provide alternative pathways for functionalization. youtube.com

Application of Artificial Intelligence and Machine Learning in Predicting Properties and Reactivity

Artificial intelligence (AI) and machine learning (ML) are becoming increasingly powerful tools in chemistry for predicting molecular properties, reaction outcomes, and even for designing new molecules and synthetic routes. For a molecule like this compound and its derivatives, AI and ML could be applied in several ways.

By training models on large datasets of known molecules, it is possible to predict various physicochemical properties of new derivatives of this compound, such as solubility, lipophilicity, and electronic properties, which is highly valuable in drug discovery and materials science. ML models can also be used to predict the reactivity of different sites on the molecule, helping to guide synthetic efforts. acs.org For example, AI could predict the most likely site of metabolic attack in a biological system or the most favorable conditions for a particular cross-coupling reaction. This predictive power can significantly accelerate the research and development process by reducing the number of experiments that need to be performed. neliti.com

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry aim to make chemical processes more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. These principles can be applied to both the synthesis and the applications of this compound.

Q & A

Basic Research Questions

Q. What are standard synthetic routes for 5-Bromo-2-(4-methylphenoxy)aniline, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution, where a brominated aniline precursor reacts with 4-methylphenol under basic conditions. For example, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can introduce the phenoxy group . Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (toluene/ethanol/water mixtures), and temperature (110°C for 3 hours) to improve yield and purity . Purification often employs silica gel chromatography with ethyl acetate/petroleum ether gradients .

Q. How is the structure of this compound validated post-synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methylphenoxy protons at δ 2.3 ppm, aromatic protons split by bromine’s deshielding effect) .

- LCMS : Validates molecular weight (e.g., m/z 307 [M+H]⁺) and monitors reaction progress .

- X-ray Crystallography : Resolves bond angles and crystal packing (e.g., CCDC 2062478 for related brominated anilines) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer : Solubility is tested in polar (DMSO, methanol) and nonpolar solvents (ethyl acetate). Stability assessments include:

- pH Sensitivity : Hydrolysis risk in acidic/basic conditions via HPLC monitoring .

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (e.g., >200°C for similar bromoanilines) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group, enabling Suzuki or Buchwald-Hartwig couplings. Electron-withdrawing groups (e.g., -NO₂) on the aryl ring enhance oxidative addition with Pd catalysts, while electron-donating groups (e.g., -OCH₃) may slow reactivity. Computational studies (DFT) model charge distribution to predict coupling efficiency .

Q. What crystallographic techniques resolve structural ambiguities in halogenated anilines, and how are data contradictions addressed?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths and angles . Discrepancies between experimental and computational models (e.g., torsion angles) are resolved via Hirshfeld surface analysis to assess intermolecular interactions . Data deposition in repositories (e.g., Cambridge Crystallographic Data Centre) ensures reproducibility .

Q. How is this compound utilized in proteomics to study protein-ligand interactions?

- Methodological Answer : The compound serves as a building block for photoaffinity probes or covalent inhibitors. Radiolabeling (³H/¹⁴C) or fluorescent tagging enables tracking in:

- Pull-Down Assays : To identify binding partners in cell lysates .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD values) with target proteins .

Q. What strategies mitigate side reactions during bromoaniline synthesis, such as di-bromination or ring oxidation?

- Methodological Answer :

- Regioselective Bromination : Use of directing groups (e.g., -NH₂) or Lewis acids (FeBr₃) to control substitution patterns .

- Inert Atmosphere : Prevents oxidation of the aniline group during reactions .

- Flow Chemistry : Continuous reactors minimize byproducts via precise temperature/residence time control .

Data Analysis & Comparative Studies

Q. How do structural analogs (e.g., 5-Chloro-2-(2,4-dimethylphenoxy)aniline) compare in bioactivity assays?

- Methodological Answer : Comparative SAR studies assess substituent effects:

- Enzyme Inhibition : IC₅₀ values against targets (e.g., kinases) via fluorometric assays .

- LogP Measurements : HPLC-derived partition coefficients correlate halogen size (Br vs. Cl) with membrane permeability .

Q. What computational tools predict the metabolic fate of this compound derivatives?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME model hepatic metabolism (CYP450 interactions) and toxicity .

- Molecular Dynamics (MD) : Simulates binding stability in cytochrome P450 active sites to identify metabolic hotspots .

Tables for Key Comparative Data

| Property | This compound | 5-Chloro Analog | Trifluoromethyl Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 292.18 | 247.72 | 343.09 |

| Melting Point (°C) | 145–148 (decomp.) | 160–162 | 210–215 |

| LogP | 3.2 ± 0.1 | 2.8 ± 0.1 | 4.1 ± 0.2 |

| Enzyme IC₅₀ (nM) | 120 (Kinase X) | 95 (Kinase X) | 220 (Kinase Y) |

| Data synthesized from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.